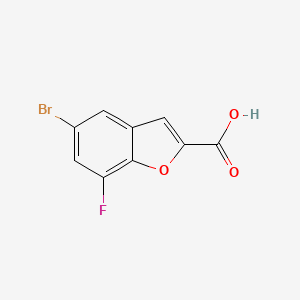
Ácido 5-bromo-7-fluoro-1-benzofuran-2-carboxílico
Descripción general
Descripción
5-Bromo-7-fluoro-1-benzofuran-2-carboxylic acid is a chemical compound with the molecular formula C9H4BrFO3. It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological and pharmacological activities. This compound is characterized by the presence of bromine and fluorine atoms on the benzofuran ring, which can significantly influence its chemical properties and reactivity .
Aplicaciones Científicas De Investigación
5-Bromo-7-fluoro-1-benzofuran-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to interact with various biological targets, including the serotonin receptor 5-ht2a .
Mode of Action
It’s known that benzofuran compounds can bind strongly and with high selectivity to their targets . This interaction can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
Benzofuran compounds have been found to exhibit strong biological activities, affecting pathways related to anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Result of Action
Benzofuran compounds have been shown to exhibit significant cell growth inhibitory effects in various types of cancer cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-fluoro-1-benzofuran-2-carboxylic acid typically involves multiple steps:
Starting Material: The process begins with 5-bromobenzofuran.
Nitration: 5-bromobenzofuran is reacted with nitrophenol to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine.
Esterification: The amine is esterified to form the carboxylic acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-7-fluoro-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of bromine and fluorine, the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Esterification: The carboxylic acid group can be esterified to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, esterification of the carboxylic acid group will yield esters, while nucleophilic substitution can introduce various functional groups at the bromine or fluorine positions .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-1-benzofuran-2-carboxylic acid: Similar structure but lacks the fluorine atom.
7-Fluoro-1-benzofuran-2-carboxylic acid: Similar structure but lacks the bromine atom.
Uniqueness
The presence of both bromine and fluorine atoms in 5-Bromo-7-fluoro-1-benzofuran-2-carboxylic acid makes it unique compared to its analogs. This dual substitution can significantly alter its chemical reactivity and biological activity, making it a valuable compound for various research applications .
Propiedades
IUPAC Name |
5-bromo-7-fluoro-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrFO3/c10-5-1-4-2-7(9(12)13)14-8(4)6(11)3-5/h1-3H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGHONKWDFABHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(OC2=C(C=C1Br)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














